molecular formula C6H9N3 B1614514 Ampyzine CAS No. 5214-29-9

Ampyzine

Cat. No.: B1614514
CAS No.: 5214-29-9
M. Wt: 123.16 g/mol
InChI Key: UUINNXPPLPDRQX-UHFFFAOYSA-N
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Description

Ampyzine, also known as N,N-Dimethylpyrazin-2-amine, is a central nervous system stimulant. It is a derivative of pyrazine and has the molecular formula C6H9N3. This compound is known for its stimulating effects on the nervous system .

Biochemical Analysis

Biochemical Properties

It is known that the compound is structurally similar to endogenous substances such as ions, vitamins, sugars, and amino acids This structural similarity may allow Ampyzine to interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

This compound is known to act as a central nervous system stimulant . This suggests that it may influence various types of cells and cellular processes, including those involved in nerve conduction It may impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Algorithms have been developed to detect reasonable temporal correlations between the administration of a drug and the alteration of a laboratory value course .

Dosage Effects in Animal Models

It is known that the dose-effect relationship is a critical aspect of pharmacology, influencing the efficacy and safety of a drug

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that metabolic pathways are a series of chemical reactions that start with a substrate and finish with an end product

Transport and Distribution

It is known that drug distribution is generally uneven because of differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes

Subcellular Localization

Tools such as LOCALIZER and the Human Protein Atlas can be used to predict the subcellular localization of proteins

Preparation Methods

The classical method for synthesizing 2-amino pyrazines, including ampyzine, involves several steps:

    Condensation Reaction: Glyoxal reacts with 2-aminomalonamide to form a pyrazine derivative.

    Acid-Catalysed Hydrolysis and Decarboxylation: The pyrazine derivative undergoes acid-catalysed hydrolysis and decarboxylation to yield 2-hydroxypyrazine.

    Halogenation: 2-hydroxypyrazine is then halogenated using phosphorus pentachloride to produce 2-chloropyrazine.

    Amination: Finally, 2-chloropyrazine reacts with dimethylamine to yield this compound.

Chemical Reactions Analysis

Ampyzine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like phosphorus pentachloride.

Scientific Research Applications

Ampyzine has several scientific research applications:

Comparison with Similar Compounds

Ampyzine is similar to other pyrazine derivatives, such as:

Properties

IUPAC Name

N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUINNXPPLPDRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5214-29-9
Record name N,N-Dimethyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5214-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ampyzine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005214299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMPYZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630GTK993N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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